4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Vue d'ensemble

Description

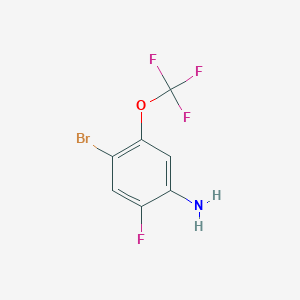

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antimicrobial Activity :

- 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated its efficacy in disrupting MRSA biofilms, suggesting potential use as an antimicrobial agent in therapeutic formulations.

-

Anticancer Research :

- Research indicates that this compound can be utilized in the development of anticancer drugs. Its structural modifications can lead to derivatives that exhibit enhanced cytotoxicity against cancer cell lines, making it a candidate for further investigation in oncology.

- Drug Development :

Organic Synthesis Applications

- Synthesis of Complex Molecules :

- Chemical Modification :

Case Studies

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-fluoroaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic effects.

4-Bromo-2-(trifluoromethyl)aniline: Another closely related compound with different substitution patterns.

Uniqueness

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features make it a valuable building block in the synthesis of complex organic molecules with specific desired properties .

Activité Biologique

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is an aromatic amine characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to an aniline structure. Its molecular formula is C₇H₄BrF₄N, with a molecular weight of 258.01 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications.

The unique electronic properties of this compound arise from the electron-withdrawing trifluoromethoxy group, which can significantly influence its reactivity and interactions in various chemical environments. The compound's structure and properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 258.01 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . This property suggests its potential use as a lead compound in the development of new antibiotics or antifungal agents. The exact mechanism of action remains unclear, but it is hypothesized to involve interactions with cellular targets that disrupt vital processes in microbial cells .

Toxicity Profile

Toxicity studies highlight that exposure to this compound can lead to harmful effects in living organisms, emphasizing the need for careful handling and further investigation into its safety profile. Reports indicate that it may pose risks if ingested or if it comes into contact with skin.

Case Studies

Several studies have been conducted to evaluate the biological activity and safety of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens.

- Toxicological Assessment : Animal studies indicated that high doses could lead to adverse effects, including organ toxicity and behavioral changes, necessitating further research to establish safe dosage levels for therapeutic use.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many exhibit antimicrobial properties, this compound shows superior efficacy against certain pathogens due to its unique trifluoromethoxy group .

While specific mechanisms are not fully elucidated, it is suggested that the trifluoromethoxy group enhances the compound's ability to penetrate microbial membranes or interact with essential enzymes involved in metabolic pathways. Future research is needed to clarify these interactions and identify precise targets within microbial cells.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDKOAKLVMESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.